molecular formula C6H12ClN B6192533 (3S)-3-ethenylpyrrolidine hydrochloride CAS No. 2742623-87-4

(3S)-3-ethenylpyrrolidine hydrochloride

Cat. No.: B6192533
CAS No.: 2742623-87-4
M. Wt: 133.6
InChI Key:
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Description

(3S)-3-ethenylpyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure, substituted with an ethenyl group at the 3-position and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-ethenylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via alkylation reactions using reagents like vinyl halides or vinyl sulfonates.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The ethenyl group can be reduced to form ethyl-substituted pyrrolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethenyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Ethyl-substituted pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(3S)-3-ethenylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-ethenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in covalent bonding with nucleophilic sites on proteins, altering their function. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple pyrrolidine ring without substitutions.

    (3S)-3-aminopyrrolidine hydrochloride: Similar structure but with an amino group instead of an ethenyl group.

    (3S)-3-phenylpyrrolidine hydrochloride: Substituted with a phenyl group instead of an ethenyl group.

Uniqueness

(3S)-3-ethenylpyrrolidine hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-ethenylpyrrolidine hydrochloride involves the reaction of (S)-proline with acetaldehyde followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "(S)-proline", "acetaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. (S)-proline is reacted with acetaldehyde in the presence of a catalyst to form (S)-3-acetamidopyrrolidine.", "2. Sodium borohydride is added to the reaction mixture to reduce the acetamide group to an amine group, forming (S)-3-aminopyrrolidine.", "3. The resulting amine is quaternized with hydrochloric acid to form (3S)-3-ethenylpyrrolidine hydrochloride." ] }

CAS No.

2742623-87-4

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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